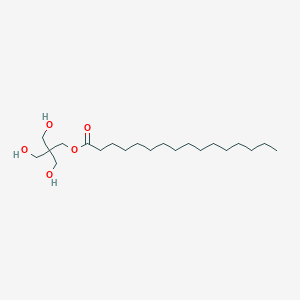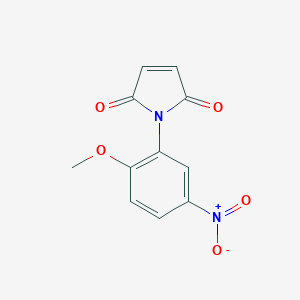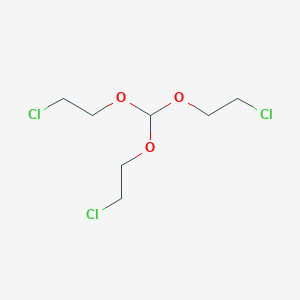![molecular formula C15H16O4 B091954 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one CAS No. 15870-93-6](/img/structure/B91954.png)
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves several steps, starting from the basic coumarin structure. The key steps include:
Formation of the furan ring: This is achieved through a cyclization reaction involving a suitable precursor.
Methoxylation: Introduction of the methoxy group at the 6th position.
Hydrogenation: Reduction of the double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes:
Batch reactors: For controlled reaction conditions.
Purification: Using chromatography techniques to isolate the pure compound.
Quality control: Ensuring the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: The dihydro form can be further reduced under specific conditions.
Substitution: Methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like palladium on carbon are used.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and proteins involved in metabolic pathways.
Pathways: It affects pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one is compared with other similar compounds like:
Nieshoutol: Another coumarin derivative with similar structural features.
Obliquumol: A compound isolated from the same plant with antifungal properties.
Uniqueness
This compound’s unique structure, particularly the fused trimethyldihydrofuran system, sets it apart from other coumarin derivatives.
Properties
CAS No. |
15870-93-6 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
InChI Key |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Canonical SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene](/img/structure/B91885.png)
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)




![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
